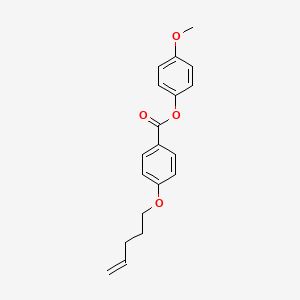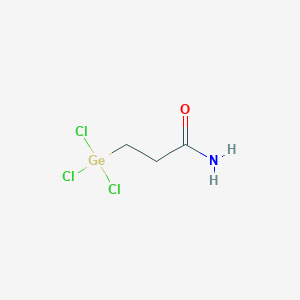
Nona-6,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-6,8-dienal is an organic compound classified as a doubly unsaturated derivative of nonanal. It is an α,β-unsaturated aldehyde with an isolated alkene group. This compound is known for its distinctive aroma, often described as cucumber-like, and is found in various natural sources such as cucumbers and bread crust .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-6,8-dienal can be synthesized through various methods. One efficient preparation method involves the palladium-catalyzed [3 + 2]-annulation reaction between vinylcyclopropanes and pentafulvenes . This method highlights interesting regioselectivity and allows for the conversion of products into more complex polycyclic systems.
Another method involves the Diels–Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene, followed by thermal cycloreversion . This high-pressure cycloaddition improves the yields of the Diels–Alder adducts, producing various substituted bicyclo[3.2.2]nona-3,6,8-trien-2-ones.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Nona-6,8-dienal undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can yield alcohols or alkanes from this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Nona-6,8-dienal has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds.
Biology: this compound is studied for its role in plant defense mechanisms and its impact on insect behavior.
Medicine: Research explores its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the flavor and fragrance industry due to its distinctive aroma.
Mécanisme D'action
The mechanism by which Nona-6,8-dienal exerts its effects involves its interaction with molecular targets such as enzymes and receptors. As an α,β-unsaturated aldehyde, it can participate in Michael addition reactions, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nonenal: Another unsaturated aldehyde with a similar structure but different double bond positions.
2,6-Nonadienal: A closely related compound with similar aroma characteristics.
Uniqueness
Nona-6,8-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity. Its aroma profile also sets it apart from other similar compounds, making it valuable in the flavor and fragrance industry.
Propriétés
| 78669-40-6 | |
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
nona-6,8-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h2-4,9H,1,5-8H2 |
Clé InChI |
KFCWBYVPPYORPI-UHFFFAOYSA-N |
SMILES canonique |
C=CC=CCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)

![2-Oxa-7-azaspiro[4.5]decane-10-carboxylic acid, 1,6,8-trioxo-, methyl ester](/img/structure/B14449571.png)

![1-Methyl-4-methylidenebicyclo[3.2.0]heptane](/img/structure/B14449580.png)

